molecular formula C23H23ClN4OS B2743566 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1359317-46-6

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2743566
CAS No.: 1359317-46-6
M. Wt: 438.97
InChI Key: DFRLDOAGROXOBH-UHFFFAOYSA-N
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Description

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound belonging to the class of pyrazolo[4,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with various functional groups, including a 2-chlorobenzylthio group, an ethyl group, a methyl group, and a phenethyl group. The compound’s structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Scientific Research Applications

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of pyrimidine derivatives can also vary. Some have been found to inhibit the aggregation of platelets , while others have shown antitumor activity by inhibiting cell proliferation .

Future Directions

The future directions for research on pyrimidine derivatives are likely to involve further exploration of their biological activities and potential uses in drug development .

Preparation Methods

The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[4,3-d]pyrimidine ring system.

    Introduction of Substituents: The various substituents, such as the 2-chlorobenzylthio group, ethyl group, methyl group, and phenethyl group, are introduced through nucleophilic substitution, alkylation, and other relevant reactions.

    Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or other suitable methods to obtain the desired product in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of specific bonds and formation of new products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction conditions such as reflux, ambient temperature, or elevated temperatures.

Comparison with Similar Compounds

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can be compared with other similar compounds, such as:

    Pyrazolo[4,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thieno[2,3-d]pyrimidine Derivatives: These compounds have a similar bicyclic ring system but with a sulfur atom in place of the nitrogen atom in the pyrazolo[4,3-d]pyrimidine core.

    Benzothieno[2,3-d]pyrimidine Derivatives: These compounds have a benzene ring fused to the thieno[2,3-d]pyrimidine core, resulting in different properties and applications.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4OS/c1-3-28-21-20(16(2)26-28)25-23(30-15-18-11-7-8-12-19(18)24)27(22(21)29)14-13-17-9-5-4-6-10-17/h4-12H,3,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRLDOAGROXOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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